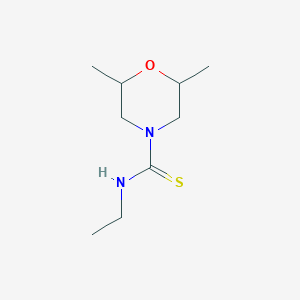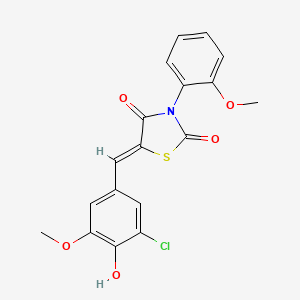![molecular formula C19H19NO2 B4016052 4'-(4-ethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4016052.png)
4'-(4-ethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione
概要
説明
Azaspirocyclic compounds are an important class of organic compounds featuring a nitrogen atom incorporated into a spirocyclic framework. These compounds have been widely studied for their unique chemical properties and potential pharmacological activities. Their synthesis and analysis contribute significantly to medicinal chemistry, particularly in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of azaspirocyclic compounds often involves complex reactions that include cyclization processes to form the spirocyclic framework. For instance, the synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives has been documented, highlighting the role of the spacer between the amide fragment and 4-arylpiperazine moiety in determining their functional properties (Obniska et al., 2006).
Molecular Structure Analysis
The molecular structure of azaspirocyclic compounds is characterized by the presence of a nitrogen atom within a spirocyclic framework, which significantly influences their chemical behavior and interaction with biological targets. X-ray crystallography studies have provided detailed insights into their structure, revealing the conformational preferences and spatial arrangement of atoms within these molecules (Manjunath et al., 2011).
Chemical Reactions and Properties
Azaspirocyclic compounds participate in a variety of chemical reactions, including acylation and cycloadditions, which are crucial for their functionalization and further chemical modifications. These reactions are essential for exploring the chemical space around these scaffolds and developing new derivatives with enhanced properties or biological activities (Konovalova et al., 2014).
科学的研究の応用
Efficient Synthesis Strategies
A key area of application for azaspirocyclic compounds involves efficient synthesis strategies aimed at constructing complex molecular structures. For instance, the development of new strategies for the construction of the azaspirodecane ring system, crucial for synthesizing natural products like halichlorine and pinnaic acids, highlights the importance of these compounds in organic synthesis. The intramolecular ene reaction of acylnitroso compounds has been utilized to obtain spirocyclic ene products, which are pivotal for further chemical transformations (Matsumura, Aoyagi, & Kibayashi, 2003).
Medicinal Chemistry and Pharmacology
Azaspirocyclic compounds have been investigated for their biological activities, particularly in relation to their interaction with serotonin receptors. Studies have synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives to explore their affinities for serotonin 5-HT1A and 5-HT2A receptors. These compounds have demonstrated potential as 5-HT1A ligands, indicating their significance in the development of new therapeutic agents (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, & Duszyńska, 2006).
Anticonvulsant Properties
Further extending their medicinal applications, azaspirocyclic derivatives have been evaluated for their anticonvulsant activities. The synthesis and evaluation of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have uncovered compounds with promising anticonvulsant effects, showcasing the therapeutic potential of these structures in treating seizure disorders (Obniska, Kamiński, & Tatarczyńska, 2006).
Photoreactive Properties
The photochemistry of β-diketones containing cyclopropane rings has been explored, revealing the potential of these compounds in synthetic organic photochemistry. For instance, the irradiation of certain cyclopropyl β-diketones leads to isomeric transformations, underpinning the versatility of azaspirocyclic compounds in photochemical reactions (Okada, Kamogawa, Kawanisi, & Nozaki, 1970).
Domino Reaction Synthesis
Azaspirocyclic compounds are also central to domino reactions, where complex polycyclic structures are synthesized from simpler precursors. The synthesis of polycyclic monothioimides via domino reactions of β-aminocycloalkenethioamides showcases the strategic utility of azaspirocyclic scaffolds in constructing intricate molecular architectures (Budzowski, Pitak, & Stadnicka, 2007).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if this compound showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy in preclinical and clinical trials .
特性
IUPAC Name |
4-(4-ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-11-3-5-12(6-4-11)20-17(21)15-13-7-8-14(16(15)18(20)22)19(13)9-10-19/h3-8,13-16H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLHALVBCJHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B4015975.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-cyclohexylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4015985.png)

![1-[(4-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4015989.png)
![1,3,3-trimethyl-6-[(1-naphthyloxy)acetyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4015990.png)
![N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016003.png)

![2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4016018.png)
![2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016030.png)
![methyl 3-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)propanoate](/img/structure/B4016035.png)

![3-(1,3-benzodioxol-5-yl)-N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}acrylamide](/img/structure/B4016040.png)
![ethyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4016049.png)
![N-butyl-3-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4016061.png)